![molecular formula C11H13N3O2 B2671806 1-benzyl-4,5-di(hydroxymethyl)-1H-[1,2,3]triazole CAS No. 77177-20-9](/img/structure/B2671806.png)
1-benzyl-4,5-di(hydroxymethyl)-1H-[1,2,3]triazole
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Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . The 1,2,3-triazole ring possesses low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .
Synthesis Analysis
1,2,4-Triazole-containing scaffolds are synthesized using 3-amino-1,2,4-triazole . An acetic acid-promoted approach enables the synthesis of 1,4,5-trisubstituted 1,2,3-triazole derivatives. This transformation employs readily available primary amines, 1,3-dicarbonyls, and tosyl azide as the starting materials via a cycloaddition reaction under metal-free conditions .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The 1,2,3-triazole ring is an interesting N-heterocyclic framework which can act as both a hydrogen bond donor and metal chelator .Chemical Reactions Analysis
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical And Chemical Properties Analysis
1,2,3-Triazole is stable in both acidic and basic conditions, and it has high bioavailability . It also has a strong magnetic property .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[1-benzyl-5-(hydroxymethyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-7-10-11(8-16)14(13-12-10)6-9-4-2-1-3-5-9/h1-5,15-16H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDYGYNIIYYREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4,5-di(hydroxymethyl)-1H-[1,2,3]triazole |
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